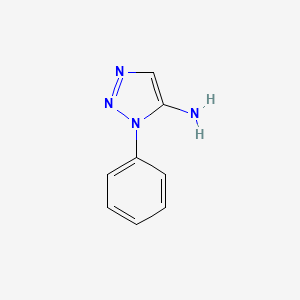

1-Phenyl-1H-1,2,3-triazol-5-amine

Description

Significance of Triazole Scaffolds in Synthetic and Applied Chemistry

Triazole scaffolds, encompassing both 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, are integral components in a wide array of functional molecules. nih.govirjrr.com Their importance stems from a unique combination of physicochemical properties, including chemical stability, a significant dipole moment, and the capacity for hydrogen bonding. irjrr.comacs.org These characteristics make them valuable connectors or "linkers" in the assembly of more complex molecular architectures. researchgate.net

In synthetic chemistry, the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions. researchgate.netnih.gov This has led to their widespread use in drug discovery, materials science, and bioconjugation. researchgate.net The triazole ring is a common structural motif in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govtandfonline.comtandfonline.com

Overview of 1,2,3-Triazoles in Academic Research

Academic research into 1,2,3-triazoles is a vibrant and rapidly expanding field. The core 1,2,3-triazole structure is a key building block for the synthesis of more elaborate chemical compounds, including a variety of pharmaceutical drugs. irjrr.com Researchers have extensively explored the synthetic methodologies for creating diverse 1,2,3-triazole derivatives. iosrjournals.org A significant portion of this research focuses on the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, a powerful method for constructing the triazole ring. researchgate.net

The applications of 1,2,3-triazoles in medicinal chemistry are a major focus of academic inquiry. iosrjournals.org Studies have demonstrated their potential in developing agents for treating neglected tropical diseases, various cancers, and inflammatory conditions. tandfonline.comnih.gov The ability of the 1,2,3-triazole scaffold to serve as a pharmacophore and to be readily incorporated into hybrid molecules has driven much of this research. iosrjournals.org

Scope and Research Focus on 1-Phenyl-1H-1,2,3-triazol-5-amine

While the broader family of 1,2,3-triazoles has been extensively studied, specific derivatives such as this compound represent a more focused area of investigation. The presence of the phenyl group at the 1-position and an amine group at the 5-position of the triazole ring imparts distinct properties and potential functionalities to the molecule.

Research on aminotriazoles, including structures analogous to this compound, highlights their utility as building blocks for more complex heterocyclic systems. researchgate.net The amino group, in particular, can influence the electronic character of the triazole ring and provides a reactive handle for further chemical transformations. researchgate.net For instance, studies on related aminotriazoles have explored their tautomeric forms and their use in synthesizing fused heterocyclic compounds like triazolopyrimidines. researchgate.netiucr.org While specific, detailed research findings solely on this compound are not extensively documented in the provided results, the general principles of triazole chemistry and the known reactivity of amino and phenyl substituents provide a framework for understanding its potential applications and areas for future research. The synthesis of such compounds can often be achieved through variations of established methods for triazole formation.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXSWXCCLCCENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 1h 1,2,3 Triazol 5 Amine and Its Core Derivatives

Direct Synthetic Routes

Direct synthetic routes to 1-phenyl-1H-1,2,3-triazol-5-amine and its analogs primarily involve the formation of the triazole ring through cycloaddition reactions, base-promoted cyclizations, or the introduction of the amino group onto a pre-formed triazole core via cross-coupling reactions.

The 1,3-dipolar cycloaddition reaction between an azide (B81097) and a nitrile is a fundamental and direct method for the synthesis of 5-amino-1,2,3-triazoles. This pathway involves the reaction of phenyl azide with an acetonitrile derivative bearing a suitable activating group. The presence of a methylene group adjacent to the nitrile, activated by an electron-withdrawing group, facilitates the deprotonation and subsequent cycloaddition.

The reaction is typically carried out in the presence of a base, which generates a carbanion from the active methylene compound. This carbanion then attacks the terminal nitrogen of the azide, initiating the cyclization. Various bases and solvent systems can be employed to optimize the reaction conditions and yields. For instance, the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) has been shown to be effective for the synthesis of 5-amino-1,2,3-triazole-linked benzothiadiazoles. mdpi.com In a specific study, optimal yields were achieved using 3.0 equivalents of the azide and 50 mol% of KOtBu in DMSO at 70 °C for 3 hours. mdpi.com

A range of substituted acetonitriles can be utilized, leading to a variety of 4-substituted 1-phenyl-1H-1,2,3-triazol-5-amines. The reaction conditions for the synthesis of several 5-amino-1,2,3-triazole derivatives via this method are summarized in the table below.

Table 1: Synthesis of 5-Amino-1,2,3-triazole Derivatives via Azide-Nitrile Cycloaddition

| Entry | Acetonitrile Derivative | Azide | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-(cyanomethyl)benzonitrile | Benzyl (B1604629) azide | KOtBu/DMSO | 70 | 3 | 94 | mdpi.com |

| 2 | 2-(Benzothiazol-2-yl)acetonitrile | 2-Nitrophenyl azide | Et3N/DMF | RT | 12 | Good | wikipedia.org |

Base-promoted cyclization is a key strategy in the synthesis of 1,2,3-triazole rings, often overlapping with the azide-nitrile cycloaddition pathway where the base plays a crucial role in initiating the reaction. The choice of base and solvent system can significantly influence the reaction's efficiency and outcome. wikipedia.org For the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, a study found that a triethylamine/DMF system provided the target compound in good yield. wikipedia.org

Another example of a base-promoted approach is the reaction of β-ketoesters with azides. While this method typically yields 5-hydroxy-1,2,3-triazoles, modifications and the choice of starting materials can potentially lead to amino-substituted analogs. nih.gov The Dimroth rearrangement, which can occur under basic or thermal conditions, is another important transformation in triazole chemistry that can lead to the formation of N-substituted amino triazoles.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly useful for the synthesis of this compound derivatives from a pre-formed 5-halo-1-phenyl-1H-1,2,3-triazole core. This retro-synthetic approach allows for the introduction of a wide variety of amino groups at the C5 position of the triazole ring.

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the coupling, with bulky, electron-rich phosphines often providing the best results. mdpi.com One study identified a palladium complex with an expanded-ring N-heterocyclic carbene (NHC) ligand, (THP-Dipp)Pd(cinn)Cl, as a highly effective catalyst for the amination of less reactive 5-amino-1,2,3-triazoles. mdpi.comnih.gov

The scope of the Buchwald-Hartwig amination is broad, allowing for the coupling of various aryl and heteroaryl halides with 5-amino-1,2,3-triazoles, or conversely, the coupling of amines with 5-halo-1,2,3-triazoles. nih.govresearchgate.net This flexibility enables the synthesis of a diverse library of N-substituted 5-amino-1,2,3-triazole derivatives.

Table 2: Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)-1,2,3-triazole Derivatives

| Entry | Triazole Substrate | Amine/Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 120 | 97 | nih.gov |

| 2 | 1-Benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole | p-Toluidine | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 120 | 96 | nih.gov |

Multicomponent Reactions (MCRs) in the Synthesis of this compound Derivatives

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of substituted 1,2,3-triazole derivatives.

One notable example is the Groebke-Blackburn-Bienaymé reaction, which can be adapted to synthesize fused triazole systems. For instance, a Groebke-type multicomponent reaction between 5-amino-1,2,4-triazole derivatives, aromatic aldehydes, and isocyanides has been utilized to generate combinatorial arrays of imidazo[2,1-c] mdpi.comwikipedia.orgnih.govtriazoles. mdpi.comresearchgate.net While this example illustrates the synthesis of a related triazole system, the principles can be extended to the design of MCRs for this compound derivatives.

Another MCR approach involves the reaction of amines, enolizable ketones, and azides, although this method can sometimes lead to low yields of the desired 5-amino-1,2,3-triazole products. nih.gov The development of novel MCRs for the direct and efficient synthesis of this compound and its analogs remains an active area of research.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For the synthesis of this compound and its derivatives, green approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy.

One promising green synthetic route is the use of water as a solvent for cycloaddition reactions. nih.gov The synthesis of 1,2,3-triazoles via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is often cited as a green reaction due to its high efficiency, mild reaction conditions, and the use of water as a solvent. nih.govnih.gov While the classical CuAAC reaction yields 1,4-disubstituted triazoles, modifications and alternative cycloaddition strategies are being explored to produce 5-amino-substituted triazoles under green conditions.

The use of microwave irradiation as an energy source can also contribute to a greener synthesis by reducing reaction times and often improving yields. nih.gov Furthermore, the development of catalyst-free or metal-free reaction conditions for the synthesis of 5-amino-1,2,3-triazoles is a key goal in green chemistry.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of 5-amino-1,2,3-triazoles via the 1,3-dipolar cycloaddition of azides and nitriles is believed to proceed through a stepwise mechanism. The reaction is initiated by the base-catalyzed deprotonation of the α-carbon of the nitrile, forming a carbanion. This nucleophilic carbanion then attacks the terminal nitrogen atom of the azide, leading to a linear intermediate. Subsequent intramolecular cyclization and protonation afford the final 5-amino-1,2,3-triazole product.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of azide-nitrile cycloadditions. These studies help to elucidate the structures of transition states and intermediates, providing insights into the factors that control the reaction rate and regioselectivity. The mechanism of the Buchwald-Hartwig amination has also been extensively studied and is understood to proceed through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination from the palladium center. wikipedia.org

Structural and Spectroscopic Characterization of 1 Phenyl 1h 1,2,3 Triazol 5 Amine and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is employed to determine the intricate structural details of 1-Phenyl-1H-1,2,3-triazol-5-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of triazole derivatives. Analysis of ¹H and ¹³C NMR spectra, often complemented by 2D NMR experiments like COSY and HSQC, allows for the unambiguous assignment of protons and carbons within the molecule.

For instance, in the ¹H NMR spectrum of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a representative analog, the benzylic protons (CH₂) typically appear as a singlet around 5.58 ppm, while the aromatic protons of the phenyl and benzyl (B1604629) groups resonate in the multiplet region of 7.30-7.81 ppm. rsc.org The triazole proton (C=CH) gives a characteristic singlet at approximately 7.66 ppm. rsc.org Similarly, the ¹³C NMR spectrum shows distinct signals for the triazole ring carbons, the benzylic carbon, and the aromatic carbons. rsc.org

Detailed NMR data for various 1-phenyl-1,2,3-triazole analogs have been reported. For example, the ¹H NMR spectrum of 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole shows a singlet for the triazole proton at 7.69 ppm and the benzylic protons at 5.57 ppm. rsc.org Its ¹³C NMR spectrum displays signals for the triazole carbons at 147 ppm and 119 ppm, with the carbon attached to the chlorophenyl group appearing at 129.21 ppm. rsc.org In another example, 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, the triazole proton signal is observed at 7.85 ppm in the ¹H NMR spectrum. rsc.org The corresponding ¹³C NMR shows the triazole carbons at 147 ppm and 121 ppm. rsc.org

These chemical shifts can be influenced by the nature and position of substituents on the phenyl and triazole rings, providing valuable information about the electronic environment within the molecule. Theoretical calculations of NMR chemical shifts are also employed to support experimental findings and to distinguish between possible tautomeric forms. ufv.br

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org | CDCl₃ | 7.79-7.81 (m, 2H), 7.66 (s, 1H), 7.30-7.42 (m, 8H), 5.58 (s, 2H) | 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5, 54.1 |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole rsc.org | CDCl₃ | 7.67-7.69 (m, 2H), 7.62 (s, 1H), 7.36-7.41 (m, 3H), 7.30-7.32 (m, 2H), 7.21 (d, J = 8.0 Hz, 2H), 5.58 (s, 2H), 2.36 (s, 3H) | 148.1, 137.9, 134.7, 129.4, 129.0, 128.6, 127.9 |

| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole rsc.org | CDCl₃ | 7.83-7.84 (m, 2H), 7.77 (s, 1H), 7.42 (t, J = 7.4 Hz, 2H), 7.32 (t, J = 7.4 Hz, 1H), 4.47-4.55 (m, 1H), 2.27 (dd, J₁ = 11.2 Hz, J₂ = 2.2 Hz, 2H), 1.93-1.98 (m, 2H), 1.75-1.85 (m, 3H), 1.44-1.56 (m, 2H), 1.26-1.36 (m, 1H) | 147.2, 130.8, 128.7, 127.9, 125.5, 117.3, 60.0, 33.5, 25.1, 25.0 |

| 1-Phenethyl-4-phenyl-1H-1,2,3-triazole rsc.org | CDCl₃ | 7.76 (d, J = 7.0 Hz, 2H), 7.46 (s, 1H), 7.41 (t, J = 7.0 Hz, 2H), 7.28-7.34 (m, 4H), 7.14 (d, J = 6.6 Hz, 2H), 4.64 (t, J = 7.2 Hz, 2H), 3.26 (t, J = 7.2 Hz, 2H) | 147.5, 137.1, 130.7, 128.91, 128.87, 128.8, 128.1, 127.2, 125.7, 120.0, 51.8, 36.9 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its analogs. The characteristic vibrational frequencies provide evidence for the N-H, C-H, C=N, and N=N bonds within the molecule. For instance, the IR spectrum of N-(2-phenyl-(1,2,3-triazole-formyl)-N'-arylthioureas shows characteristic bands that are sensitive to changes in the chemical structure. nih.gov The N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=N and N=N stretching vibrations of the triazole ring are found in the fingerprint region (1400-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV absorption spectrum of 1,2,3-triazole is characterized by a π → π* transition around 205-216 nm. researchgate.net In phenyl-substituted triazoles, additional absorption bands arising from the phenyl ring are observed. For example, the UV-Vis spectrum of certain Cr(III) complexes with bis(1H-1,2,4-triazol-5-yl)pyridine ligands shows absorption bands in the near-infrared region, which are influenced by the substituents on the triazole ring. acs.org

Mass Spectrometry (MS): LC/MS and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and its analogs. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful.

In the mass spectrum of 1-benzyl-4-phenyl-1H-1,2,3-triazole, the molecular ion peak [M+H]⁺ is observed at m/z 236.13. rsc.org HRMS provides the exact mass, which can be used to confirm the molecular formula. For example, the calculated mass for C₁₅H₁₄N₃ [M+H]⁺ is 236.1184, which is in close agreement with the found value. rsc.org Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the mass spectrum of 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole shows the molecular ion peak at m/z 269 and a characteristic isotopic peak for chlorine at m/z 271. rsc.org

Table 2: Mass Spectrometry Data for Selected 1-Phenyl-1H-1,2,3-triazole Analogs

| Compound | Ionization Method | [M+H]⁺ (m/z) | Reference |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | +CI | 236.13 | rsc.org |

| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | +CI | 228.14 | rsc.org |

| 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole | ESI, TOF | 278.1567 | rsc.org |

| 1-Phenyl-1H-1,2,3-triazole | GC-MS | 117 (base peak), 77 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. For triazole derivatives, this technique is essential for confirming the connectivity of atoms and for studying their three-dimensional arrangement and packing in the crystal lattice.

For example, the crystal structure of a cocrystal containing 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine revealed that both tautomers are present in equal amounts. nih.govresearchgate.netnih.gov The 3-phenyl-1,2,4-triazol-5-amine molecule is nearly planar, with the phenyl ring making a small dihedral angle with the triazole ring. nih.govresearchgate.netnih.gov In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer exhibits a larger dihedral angle between the phenyl and triazole rings. nih.govresearchgate.netnih.gov These structural differences are attributed to the extent of π-electron delocalization. nih.govresearchgate.netnih.gov

Hydrogen bonding plays a significant role in the crystal packing of these compounds. In the aforementioned cocrystal, the molecules are linked into a two-dimensional network through N—H⋯N hydrogen bonds. nih.govresearchgate.netnih.gov The crystal structure of other triazole derivatives also reveals intricate hydrogen bonding networks.

Tautomerism and Isomerism in this compound Systems

Tautomerism and isomerism are important aspects of the chemistry of this compound and its analogs, influencing their physical, chemical, and biological properties.

Annular Tautomerism Studies

Annular tautomerism, which involves the migration of a proton between the nitrogen atoms of the triazole ring, is a key feature of these systems. In the case of 1,2,3-triazole, two tautomeric forms, the 1H- and 2H-tautomers, are possible. rsc.org For substituted triazoles, the position of the substituent can influence the tautomeric equilibrium.

In the case of 3(5)-phenyl-1,2,4-triazol-5(3)-amine, three tautomeric forms are theoretically possible: 3-phenyl-1,2,4-triazol-5-amine, 5-phenyl-1,2,4-triazol-3-amine, and 5-phenyl-4H-1,2,4-triazol-3-amine. nih.govresearchgate.net Generally, the tautomer with the more electron-donating group at the 5-position is favored. nih.gov However, crystallographic studies have surprisingly shown the co-existence of two tautomers in the solid state, highlighting the subtle energetic balance between different forms. nih.govresearchgate.net The study of tautomerism is often aided by a combination of spectroscopic techniques and computational methods.

Conformational Analysis and Stereochemical Considerations

The conformation of phenyl-triazole derivatives is largely dictated by the rotational freedom around the single bond connecting the phenyl and triazole rings. The dihedral angle between the planes of these two rings is a key parameter in understanding the molecule's three-dimensional structure and its potential for steric hindrance and electronic interactions.

In an analogous compound, 3-Phenyl-1H-1,2,4-triazol-5-amine, two tautomers were found to co-crystallize, each exhibiting a distinct conformation. iucr.orgresearchgate.net The first tautomer, 3-phenyl-1,2,4-triazol-5-amine, is nearly planar, with a very small dihedral angle of 2.3(2)° between the phenyl and triazole rings. iucr.orgresearchgate.net This planarity suggests a significant degree of π-electron delocalization across the two ring systems. In contrast, the second tautomer, 5-phenyl-1,2,4-triazol-3-amine, displays a much larger dihedral angle of 30.8(2)° between the phenyl and triazole rings. iucr.orgresearchgate.net This twisted conformation indicates a lesser degree of conjugation between the two rings.

Another relevant analog, 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole, shows a dihedral angle of 38.80(2)° between the phenyl and triazole rings. The presence of a methyl group likely introduces steric hindrance that favors a more twisted conformation.

| Compound | Dihedral Angle between Phenyl and Triazole Rings | Reference |

| 3-Phenyl-1H-1,2,4-triazol-5-amine | 2.3(2)° | iucr.orgresearchgate.net |

| 5-Phenyl-1H-1,2,4-triazol-3-amine | 30.8(2)° | iucr.orgresearchgate.net |

| 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole | 38.80(2)° | researchgate.net |

Supramolecular Interactions and Crystal Packing Analysis

The solid-state structure of phenyl-triazole amines is significantly influenced by a network of supramolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent forces dictate the packing of molecules in the crystal lattice.

Hydrogen Bonding: The presence of the amino group and the nitrogen atoms of the triazole ring makes these compounds excellent candidates for forming extensive hydrogen bond networks. In the crystal structure of the tautomers of 3-phenyl-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network by N—H⋯N hydrogen bonds. iucr.orgresearchgate.net Similarly, in 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, N—H⋯N hydrogen bonds connect molecules to form centrosymmetric rings, which are further interconnected into a zigzag layer. The triazole ring itself can act as both a hydrogen bond donor and acceptor, contributing to the stability of the crystal structure. researchgate.netfrontiersin.org

The interplay of these hydrogen bonding and π-π stacking interactions results in a well-defined three-dimensional architecture in the solid state. The specific nature and geometry of these interactions are dependent on the substitution pattern and the resulting molecular conformation.

Computational and Theoretical Investigations of 1 Phenyl 1h 1,2,3 Triazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of the 1-phenyl-1,2,3-triazole scaffold.

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the electronic distribution and predicting sites for electrophilic and nucleophilic attack. For 1,2,3-triazole derivatives, MEP analysis shows that negative potential regions (red and yellow) are typically located around the nitrogen atoms of the triazole ring and other electronegative atoms, indicating these are the most likely sites for electrophilic attack. Positive potential regions (blue) are often found around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic attack nih.gov. The distribution of these potentials is influenced by the various substituents on the phenyl and triazole rings nih.govresearchgate.net.

Molecular Orbital Theory Applications

The application of molecular orbital theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO nih.govnih.gov.

| Property | Value |

|---|---|

| HOMO Energy | -0.219 Hartree |

| LUMO Energy | -0.075 Hartree |

| HOMO-LUMO Energy Gap (ΔE) | 0.144 Hartree |

| Hardness (η) | 0.072 |

| Softness (S) | 13.889 |

| Dipole Moment | 5.302 Debye |

Prediction of Reactivity Profiles

The reactivity of the 1,2,3-triazole ring itself is significant. It is a stable aromatic system, resistant to acid-base hydrolysis, and possesses a high dipole moment and the ability to form hydrogen bonds nih.gov. The presence of the amino group at the C5 position is expected to influence this reactivity, potentially making the ring more susceptible to certain chemical transformations. For example, 5-amino-1,2,3-triazole derivatives can undergo acid-mediated denitrogenative transformations to form other heterocyclic systems like imidazoles mdpi.com.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with their environment over time. While specific MD simulation studies focusing solely on 1-Phenyl-1H-1,2,3-triazol-5-amine are not extensively documented, research on its derivatives provides valuable insights into the utility of this method.

For example, MD simulations have been employed to investigate the binding stability of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives with the HIV-1 capsid protein nih.gov. These simulations help to understand how the ligand settles into the binding pocket and the stability of the protein-ligand complex, which is crucial for designing effective inhibitors nih.gov. Similarly, MD simulations have been used to study the adsorption of phenyl-1,2,3-triazole derivatives on metal surfaces to evaluate their potential as corrosion inhibitors researchgate.net. These studies model the interactions at the molecular level, providing a dynamic picture that complements static quantum chemical calculations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules like this compound derivatives and biological targets such as proteins and enzymes.

Docking studies have suggested that 1-phenyl-1H-1,2,3-triazole antagonists bind within the channel-lining region of the second transmembrane segment of β3 and α1β2γ2 GABA receptors nih.gov. The selectivity of these compounds for different receptor subtypes is attributed to differences in the hydrophobic environment of the binding sites nih.gov.

In another study, derivatives of 7-alkoxyamino-3-(1,2,3-triazole)-coumarin were docked into the active site of the acetylcholinesterase (AChE) enzyme. The results indicated that these inhibitors can occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) simultaneously mdpi.com. The interactions observed included strong cation-π interactions between a protonated piperidinyl group and a tryptophan residue (Trp86) in the CAS, as well as hydrogen bonding and hydrophobic interactions in the PAS mdpi.com. The conformational flexibility of substituents on the triazole ring was found to be crucial for achieving optimal orientation and forming key interactions with amino acid residues like Ser293 and Phe295 mdpi.com.

Furthermore, molecular docking has been applied to a wide range of other biological targets for triazole derivatives, including carbonic anhydrase-II, fungal enzymes like 14α-demethylase, and DNA-gyrase, revealing the versatility of the triazole scaffold in interacting with diverse protein architectures nih.govnih.govnih.gov.

| Derivative Class | Biological Target | Key Interactions Observed | Reference |

|---|---|---|---|

| 1-Phenyl-1H-1,2,3-triazoles | GABA Receptors (β3 and α1β2γ2) | Binding in channel-lining region, influenced by hydrophobic environment. | nih.gov |

| 7-Alkoxyamino-3-(1,2,3-triazole)-coumarins | Acetylcholinesterase (AChE) | Cation-π interactions (Trp86), Hydrogen bonding (Ser293, Phe295), Hydrophobic interactions. | mdpi.com |

| 1H-1,2,3-Triazole Analogs | Carbonic Anhydrase-II | Direct binding with active site residues. | nih.gov |

| {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines | Fungal 14α-demethylase (CYP51) | Predicted as a probable fungal target. | nih.gov |

| 1,2,3-Triazole Hybrids | DNA | Adduct formation stabilized by hydrophobic and/or H-bonding interactions. | nih.gov |

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are crucial for establishing structure-property and structure-activity relationships (SAR and QSAR), which guide the design of new molecules with desired characteristics.

For 1-phenyl-1H-1,2,3-triazoles, 3D-QSAR studies have been conducted to understand their antagonistic activity towards GABA receptors. These studies revealed that both the substitution pattern on the phenyl ring (e.g., 2,6-dichloro-4-trifluoromethylphenyl) and the nature of the substituents at the 4- and 5-positions of the triazole ring are significant for high affinity and selectivity nih.gov.

Preliminary SAR from studies on 1H-1,2,3-triazole analogs as carbonic anhydrase-II inhibitors suggested that the presence of a polar group on the phenyl ring attached to the triazole contributes positively to the inhibitory activity nih.gov. DFT studies support these relationships by linking electronic properties to function. For instance, the HOMO-LUMO energy gap can be correlated with the reactivity and stability of a series of compounds nih.govresearchgate.net. Theoretical investigations on energetic materials based on 1,2,3-triazoles have shown that introducing certain substituents can significantly enhance properties like heat of formation and energy density researchgate.net.

These theoretical models, by correlating molecular structure with physicochemical properties and biological activities, provide a rational basis for the optimization of lead compounds and the design of novel this compound derivatives for various applications.

Chemical Reactivity and Derivatization Strategies of 1 Phenyl 1h 1,2,3 Triazol 5 Amine

Reactions at the Amino Group

The exocyclic amino group at the C5 position of the triazole ring is a primary site for a variety of chemical transformations, including N-arylation and diazotization.

N-Arylation: The amino group can undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. wikipedia.orgmdpi.comlibretexts.orgnih.gov This reaction provides an efficient pathway to novel 5-(het)arylamino-1,2,3-triazoles. mdpi.comnih.gov For instance, the coupling of 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine with various aryl halides, utilizing a palladium complex with an expanded-ring N-heterocyclic carbene (NHC) ligand, affords the corresponding N-arylated products in high yields. mdpi.com This transformation is significant for creating molecular diversity for applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

Diazotization: Like other aromatic amines, the amino group of 1,2,3-triazol-5-amines can be converted into a diazonium salt. This reactive intermediate can then be displaced by various nucleophiles. This process allows for the introduction of a wide range of substituents at the C5 position, which would be difficult to achieve directly.

Table 1: Buchwald-Hartwig Amination of 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Bromobenzene | N-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)aniline | 93 |

| 1-Bromo-4-methylbenzene | N-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-4-methylaniline | 97 |

| 4-Bromobenzonitrile | 4-((1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)amino)benzonitrile | 98 |

| 2-Bromopyridine | N-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-2-amine | 77 |

| 3-Bromopyridine | N-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine | >99 |

Data sourced from a study on the Buchwald-Hartwig reaction of 5-amino-1,2,3-triazoles. mdpi.com

Modifications of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring itself is remarkably stable but can undergo specific transformations, most notably the Dimroth rearrangement.

Dimroth Rearrangement: This classic rearrangement is a characteristic reaction of 1-substituted-5-amino-1,2,3-triazoles. wikipedia.orgrsc.org The process involves the reversible opening of the triazole ring to form a diazo intermediate, followed by rotation and ring-closure, effectively swapping the exocyclic nitrogen atom with the N1-nitrogen of the triazole ring and its substituent. wikipedia.org For 1-phenyl-1H-1,2,3-triazol-5-amine, this rearrangement would lead to the formation of 5-(phenylamino)-1H-1,2,3-triazole. The reaction conditions, such as solvent, temperature, and the presence of a base, can be tuned to optimize the transformation. researchgate.net For instance, 1-aryl-1,2,3-triazoles with an electron-withdrawing nitro group on the phenyl ring can undergo rearrangement simply upon heating, while others may require a base. researchgate.net This reaction is a powerful tool for creating structural isomers that are not easily accessible through direct synthesis. rsc.orgnih.gov

Denitrogenative Transformation: Under acidic conditions, certain 5-amino-1,2,3-triazole derivatives can undergo a denitrogenative transformation. This involves the loss of a nitrogen molecule from the triazole ring, leading to the formation of other heterocyclic systems, such as functionalized 1H-imidazoles.

Substitutions on the Phenyl Moiety

Direct electrophilic substitution on the phenyl ring of this compound is challenging. The 1,2,3-triazole ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack.

Studies on the nitration of the related 2-phenyl-1,2,3,2H-triazole show that substitution occurs on the phenyl ring, primarily at the para-position. cdnsciencepub.com However, a more common and controlled strategy for obtaining derivatives with substituted phenyl rings is to start the synthesis with an appropriately substituted phenyl azide (B81097) or aniline. nih.govcardiff.ac.uk For example, a wide range of N-((1-(substituted-phenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamides were synthesized via "click chemistry" using various substituted phenyl azides as starting materials. nih.gov This approach avoids the potential for low yields and side reactions associated with direct substitution on the deactivated phenyl ring.

Table 2: Synthesis of Substituted Phenyltriazoles via Click Chemistry

| Phenyl Azide Substituent | Product | Yield (%) |

|---|---|---|

| Unsubstituted | N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 98 |

| 3-Fluoro | N-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 96 |

| 4-Fluoro (on benzamide (B126) part) | 4-Fluoro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 87 |

Data illustrates the use of substituted precursors to build the final molecule. nih.gov

Heterocyclic Annulation and Fusion Reactions Utilizing the Triazole Core

The 1,2,3-triazol-5-amine scaffold is a valuable precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The amino group, along with the adjacent C4-H or a functional group at C4, can participate in cyclocondensation reactions to form new rings.

These annulation reactions are crucial for creating complex molecular architectures found in many biologically active compounds. For example, 5-aminotriazoles are used as building blocks for the synthesis of triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines. While many examples in the literature start with 1,2,4-triazol-5-amines, the principles of cyclocondensation are applicable to 1,2,3-triazole isomers as well. nih.govnih.govresearchgate.net The reaction typically involves condensation with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with ethyl acetoacetate (B1235776) and various aldehydes in a one-pot, three-component reaction yields wikipedia.orgwikipedia.orgrsc.orgtriazolo[4,3-a]pyrimidine derivatives. nih.gov

Catalytic Applications of this compound Derivatives

Derivatives of 1-phenyl-1H-1,2,3-triazole are increasingly being utilized as ligands in transition metal catalysis. Specifically, they serve as precursors to a class of N-heterocyclic carbenes (NHCs) known as 1,2,3-triazolylidenes. nih.gov

These mesoionic carbenes (MICs) are formed by the alkylation of the 1,2,3-triazole at the N3 position, followed by deprotonation at the C5 position. nih.govacs.org The resulting triazolylidene is a strong electron-donating ligand. nih.govresearchgate.netrsc.org The electronic properties of these ligands can be fine-tuned by changing the substituents on the triazole ring, including the N1-phenyl group. researchgate.net

Metal complexes incorporating these triazolylidene ligands have shown significant activity in a variety of catalytic reactions. The strong sigma-donating ability of the triazolylidene ligand enhances the catalytic performance of the metal center. nih.gov The modular synthesis of these ligands makes them highly attractive for developing new, efficient catalysts for a wide range of chemical transformations. researchgate.netnih.gov

Applications in Advanced Chemical Research

Role as a Chemical Building Block and Synthon

The utility of 1-phenyl-1H-1,2,3-triazol-5-amine as a synthon—a molecular fragment used in synthesis—is well-established. Its bifunctional nature, possessing both an amine group and a triazole core, allows for a wide range of chemical transformations, making it a valuable starting material for diverse molecular architectures.

The 1,2,3-triazole framework is a key component in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of the amino group at the 5-position of the 1-phenyl-1H-1,2,3-triazole ring significantly influences its chemical reactivity, enabling its use as a versatile building block. For instance, derivatives such as 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides have been utilized as precursors to synthesize new heterocyclic derivatives, including 1,3,4-oxadiazoles and hydrazones, through condensation reactions. cardiff.ac.uk This demonstrates how the core triazole structure can be elaborated into more complex systems. The synthesis of these new structures is often confirmed through methods like nuclear magnetic resonance and X-ray crystallography. cardiff.ac.uk

Amino-substituted triazoles are particularly effective as precursors for the synthesis of fused heterocyclic systems. These fused rings are integral to many biologically active compounds. Research has shown that 4(5)-amino-1,2,3-triazoles are convenient molecular building blocks for constructing triazolo-annulated systems such as pyridines, azines, and azepines through cyclocondensation reactions. semanticscholar.org For example, the reaction of aminotriazoles with methylene-active compounds is a powerful method for creating a variety of triazolo[4,5-b]pyridines. semanticscholar.org

A notable example is the synthesis of the Current time information in St Louis, MO, US.nih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold. This fused system is generated from a 1-aryl 1,2,3-triazole precursor through a nitro group reduction followed by a spontaneous cyclization, often employing sustainable catalysts like palladium on alumina. frontiersin.org Similarly, 1,2,4-triazol-5-amines, close isomers of the title compound, have been used to create fused systems like 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] Current time information in St Louis, MO, US.nih.govnih.govtriazines. nih.govresearchgate.net This highlights the general utility of the aminotriazole motif in generating diverse, fused heterocyclic structures with potential applications in medicinal chemistry.

Contributions to Medicinal Chemistry Research (focus on scaffold properties and mechanistic studies)

The 1-phenyl-1H-1,2,3-triazole scaffold is a prominent feature in modern medicinal chemistry. Its favorable properties, such as high chemical stability, capacity for hydrogen bonding, and strong dipole moment, allow it to interact effectively with a variety of biological targets. nih.gov These characteristics make it an attractive framework for designing novel therapeutic agents.

The 1-phenyl-1H-1,2,3-triazole core has been successfully incorporated into ligands designed to inhibit specific enzymes and modulate receptors, demonstrating its value as a pharmacophore.

Enzyme Inhibitors: Researchers have designed and synthesized numerous 1,2,3-triazole derivatives as potent enzyme inhibitors. A series of 1-phenyl-1H-1,2,3-triazole sulfamoylbenzamides were synthesized and found to be effective inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, and IX. nih.gov Another study focused on creating 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazole derivatives as inhibitors of α-glycosidases, which are relevant targets for managing type 2 diabetes. researchgate.net Furthermore, hybrids of 1,2,3-triazoles and chiral Schiff bases have been developed as potential anticancer agents that target Androgen receptor modulators. nih.gov

Receptor Modulators and Other Targets: Beyond enzyme inhibition, these scaffolds have been used to create receptor antagonists. For example, 1-phenyl-1H-1,2,3-triazoles have been investigated as selective antagonists for β3 over α1β2γ2 GABA receptors. researchgate.net In antiviral research, derivatives of 4-phenyl-1H-1,2,3-triazole have been designed as novel inhibitors of the HIV-1 capsid (CA) protein, a critical target in the viral replication cycle. nih.gov

Table 1: Examples of 1-Phenyl-1H-1,2,3-triazole Derivatives as Bioactive Ligands

| Compound Class | Biological Target | Example Activity | Reference |

|---|---|---|---|

| 3-Functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | Carbonic Anhydrase (hCA) II & IX | Kᵢ values in the nanomolar range (e.g., 6.5 nM for hCA II, 30.8 nM for hCA IX) | nih.gov |

| 1-Phenyl-1H-1,2,3-triazol derivatives | Baker's Yeast α-glucosidase (MAL12) | IC₅₀ values ranging from 54 to 482 μM | researchgate.net |

| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivatives | HIV-1 Capsid (CA) Protein | EC₅₀ value of 3.13 μM for the most potent analogue | nih.gov |

| 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole derivatives | GABA β3 Receptors | Kᵢ value of 659 pM for the most potent analogue | researchgate.net |

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of 1-phenyl-1H-1,2,3-triazole, SAR studies have provided valuable insights into how structural modifications affect potency and selectivity.

In the development of HIV-1 capsid inhibitors, SAR analysis of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives revealed that specific substitutions on the phenyl rings and the phenylalanine moiety were critical for potent antiviral activity. nih.gov Similarly, for carbonic anhydrase inhibitors, the nature and position of substituents on the phenyl ring of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides significantly influenced their inhibitory activity against different CA isoforms. nih.gov

SAR studies have also been applied to develop probes for neurodegenerative diseases. In one study, the photoisomerisable bridge of a known tau protein ligand was replaced with a 1,2,3-triazole moiety, leading to derivatives that could visualize Aβ plaques in brain sections, although with varying affinities. nih.govrsc.org Another extensive SAR study on Current time information in St Louis, MO, US.nih.govtriazolo[1,5-a]pyrimidines, a related fused heterocyclic system, established clear requirements for anticancer activity, noting that specific fluoroalkylamino groups and substitution patterns on the phenyl ring were essential for high potency as tubulin inhibitors. acs.org

The 1,2,3-triazole scaffold is a cornerstone in the development of new antimicrobial agents due to its broad spectrum of activity. nih.gov Its derivatives have shown promise against bacteria, fungi, and viruses.

Antibacterial Activity: The 1,2,3-triazole ring can act as a linker connecting different pharmacophores and can also offer additional binding interactions with bacterial targets. nih.gov Novel 1,2,3-triazole derivatives of 2-aminobenzimidazoles have been synthesized and shown to inhibit quorum sensing in Pseudomonas aeruginosa, a mechanism crucial for bacterial virulence. rsc.org Fused systems, such as Current time information in St Louis, MO, US.nih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones, have also been evaluated for their activity against various bacterial species, including strains of Staphylococcus aureus and Pseudomonas aeruginosa. frontiersin.org

Antifungal Activity: Triazole derivatives are well-known for their antifungal properties. researchgate.net In a study developing novel antimicrobial agents, 1,2,3-triazole glycosides were synthesized and evaluated for their in vitro antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing promising results. nih.gov

Antiviral Activity: The utility of the triazole scaffold extends to antiviral drug discovery. As previously mentioned, 4-phenyl-1H-1,2,3-triazole derivatives have been developed as potent inhibitors of the HIV-1 capsid protein, demonstrating effects in both early and late stages of viral replication. nih.gov The broad pharmacological profile of 1,2,3-triazoles confirms their importance as a versatile scaffold for addressing various infectious diseases. nih.gov

Table 2: Examples of Antimicrobial Activity of 1,2,3-Triazole Scaffolds

| Compound Class | Target Organism/System | Observed Activity | Reference |

|---|---|---|---|

| N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide | Pseudomonas aeruginosa (Quorum Sensing) | 68.23% inhibition at 250 μM | rsc.org |

| 1,2,3-Triazole Glycosides | Staphylococcus aureus | Sensitive to all tested compounds | nih.gov |

| Current time information in St Louis, MO, US.nih.gov-Triazolo[1,5-a]quinoxalin-4(5H)-one derivatives | Staphylococcus aureus, Candida albicans | Identified hit compounds for further optimization | frontiersin.org |

| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivatives | Human Immunodeficiency Virus 1 (HIV-1) | EC₅₀ = 3.13 μM for lead compound | nih.gov |

Scaffolds for Anticancer Agent Development (in vitro cell line studies, mechanistic focus)

The 1-phenyl-1H-1,2,3-triazole core is a key structural motif in the design of new anticancer agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to inhibit cancer cell growth through various mechanisms.

Derivatives of 5-amino-1-aryl-1H-1,2,3-triazoles have been tested against a panel of 60 human tumor cell lines. researchgate.net Notably, compounds like 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one and 2-(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)-6-bromoquinazolin-4(3H)-one showed selective activity against ovarian cancer OVCAR-4 cells. researchgate.net Another derivative, 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H- researchgate.netnih.govresearchgate.nettriazolo[4,5-b]pyridine-6-carbonitrile, displayed high activity against EKVX lung cancer cells. researchgate.net These compounds were found to be less toxic to non-tumor human embryonic kidney cells (HEK293) compared to the standard chemotherapeutic drug, doxorubicin. researchgate.net

The mechanism of action for some of these triazole-based compounds involves the induction of apoptosis (programmed cell death). For instance, certain 1,2,4-triazole (B32235) derivatives have been shown to cause DNA fragmentation, a hallmark of apoptosis, in cancer cells. researchgate.net Molecular docking studies suggest that these compounds can interact with key enzymes involved in cancer progression, such as DNA topoisomerase II. researchgate.net

Furthermore, hybrid molecules incorporating the 1,2,3-triazole ring have shown promising results. A series of 1,2,3-triazole-containing hybrids were synthesized and tested against human liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov One particular conjugate demonstrated potent cytotoxic activity, with its efficacy attributed to the presence of electron-releasing groups on the phenyl ring attached to the triazole. nih.gov Molecular docking studies of these hybrids suggest they may act by inhibiting the epidermal growth factor receptor (EGFR). nih.gov

Another area of investigation involves the development of 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. nih.gov Compounds like 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) have exhibited significant cytotoxicity against various lung cancer cell lines, proving to be more potent than the commonly used drug 5-fluorouracil. nih.gov The mechanism of BCTA-induced cell death is linked to the upregulation of pro-apoptotic proteins such as BAX, caspase 3, and PARP. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Putative Mechanism of Action |

|---|---|---|---|

| 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one | Ovarian Cancer (OVCAR-4) | Selective growth inhibition | Not specified |

| 2-(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)-6-bromoquinazolin-4(3H)-one | Ovarian Cancer (OVCAR-4) | Selective growth inhibition | Not specified |

| 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H- researchgate.netnih.govresearchgate.nettriazolo[4,5-b]pyridine-6-carbonitrile | Lung Cancer (EKVX) | High activity | Not specified |

| 1,2,4-Triazole derivatives | General cancer cells | DNA fragmentation, apoptosis | DNA Topoisomerase II inhibition |

| 1,2,3-Triazole-containing hybrids | Liver (HepG-2), Colon (HCT-116), Breast (MCF-7) | Potent cytotoxicity | EGFR inhibition |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | Lung Cancer (A549, NCI-H460, NCI-H23) | Significant cytotoxicity | Upregulation of BAX, caspase 3, PARP |

Scaffolds for Other Biological Activity Research

Beyond cancer research, the 1-phenyl-1H-1,2,3-triazole scaffold is a versatile platform for developing agents with a range of other biological activities.

Anti-inflammatory: Novel 1,2,4-triazole derivatives have been synthesized and shown to possess significant anti-inflammatory properties, comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and celecoxib. minia.edu.egresearchgate.net These compounds exhibit their effects by selectively inhibiting the COX-2 enzyme, which is a key mediator of inflammation. minia.edu.eg The design of these molecules often incorporates a 4-sulfamoyl group, a key feature for selective COX-2 inhibition. minia.edu.eg

Antitubercular: The global health challenge of tuberculosis, particularly multidrug-resistant strains, has spurred the search for new therapeutic agents. Derivatives of 3-phenyl-5-(1-phenyl-1H- researchgate.netnih.govresearchgate.nettriazol-4-yl)- researchgate.netnih.govnih.govoxadiazole have been identified as potential antituberculosis agents. nih.gov These compounds target essential mycobacterial enzymes, leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS), which are crucial for protein synthesis in Mycobacterium tuberculosis. nih.gov Some of these derivatives have shown activity against drug-resistant strains and are non-toxic to human cell lines. nih.gov The 1,2,3-triazole moiety is considered a valuable component in these scaffolds for developing more potent antitubercular drugs. nih.gov

Anti-leishmanial: Leishmaniasis, a parasitic disease, requires new treatment options due to the limitations of current therapies. nih.gov Methoxylated cinnamides containing 1,2,3-triazole fragments have been synthesized and evaluated for their activity against Leishmania braziliensis. nih.gov One derivative, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl) methyl)-3,4-dimethoxy cinnamide, demonstrated significant anti-leishmanial activity with low toxicity to mammalian cells. nih.gov Its mechanism of action appears to involve inducing oxidative stress, mitochondrial dysfunction, and parasite membrane disruption. nih.gov

Neuroprotective: Research into treatments for neurodegenerative diseases like Alzheimer's has also utilized the triazole scaffold. nih.gov Derivatives of 1,3,5-triazine (B166579) have been investigated as inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov Specifically, 1,2,4-triazine (B1199460) derivatives bearing an aryl phenoxy methyl-1,2,3-triazole moiety have shown promise as BACE1 inhibitors. nih.gov

Applications in Agricultural Chemistry Research

The structural versatility of the 1-phenyl-1H-1,2,3-triazole scaffold extends to the development of new agrochemicals, particularly fungicides and herbicides.

Development of Fungicidal Agents

Triazole compounds are well-established as effective antifungal agents in agriculture. nih.gov Novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines have demonstrated significant in vitro activity against a broad spectrum of plant pathogenic fungi, including various species of Fusarium, Colletotrichum, and Botrytis. nih.gov Molecular docking studies suggest that these compounds may target the fungal enzyme 14α-demethylase (CYP51). nih.gov

Furthermore, the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl) methyl) benzamide (B126) derivatives has yielded compounds with potent fungicidal activity against several phytopathogenic fungi. researchgate.net One such derivative showed high efficacy against Rhizoctonia solani. researchgate.net Similarly, 1,2,3-triazole phenylhydrazone derivatives have been designed and found to be effective against rice sheath blight, rape sclerotinia rot, and fusarium head blight in in vivo tests. rsc.org

Development of Herbicidal Agents

In the quest for new herbicides, researchers have designed and synthesized novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. researchgate.net Some of these compounds have exhibited moderate to good selective herbicidal activity against broadleaf weeds like Brassica campestris L. researchgate.net The design of these herbicides is often based on existing commercial products, with the triazole core serving as a key structural element for achieving the desired biological activity.

Applications in Materials Science Research

The unique chemical properties of the 1-phenyl-1H-1,2,3-triazole ring system also make it a valuable component in the field of materials science.

Polymer Synthesis

While direct applications of this compound in polymer synthesis are not extensively documented in the provided context, the inherent reactivity of the amine and the stability of the triazole ring suggest its potential as a monomer or a building block in the synthesis of novel polymers. The amine group can participate in polymerization reactions such as polycondensation or polyaddition to form polyamides, polyimides, or other functional polymers. The resulting polymers could possess unique thermal, optical, or electronic properties imparted by the triazole moiety. Further research in this area could lead to the development of advanced materials with tailored functionalities.

Coating Development

The development of advanced coatings often relies on the incorporation of functional molecules that can impart specific properties, such as corrosion resistance. While research directly focused on this compound for coating applications is not extensively documented, the broader class of 1,2,3-triazole derivatives has been widely investigated for their role as effective corrosion inhibitors for various metals and alloys. mdpi.com

The efficacy of triazole derivatives in protective coatings stems from their molecular structure. The triazole ring, with its nitrogen heteroatoms and π-electrons, can readily adsorb onto metal surfaces. This adsorption can occur through donor-acceptor interactions between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal, forming a protective film that shields the metal from corrosive agents. mdpi.comijcsi.pro This film acts as a barrier, slowing down the electrochemical processes that lead to corrosion. ijcsi.pro

Research on various 1,2,3-triazole derivatives has demonstrated their potential in creating long-lasting anticorrosive coatings. mdpi.com For instance, studies on 1-benzyl-4-phenyl-1H-1,2,3-triazole have shown it to be an excellent corrosion inhibitor for mild steel in acidic environments. mdpi.com The mechanism of inhibition is often a combination of physical adsorption (physisorption) and chemical bonding (chemisorption) to the metal surface. mdpi.com The structure of the substituent groups on the triazole ring can significantly influence the inhibitor's effectiveness.

While specific data on this compound is limited in this context, its amine group presents a reactive site that could be utilized for grafting onto polymer backbones, potentially leading to the development of novel anti-corrosion polymer coatings. The synthesis of polymers from amine-functionalized monomers is a well-established technique in polymer chemistry. numberanalytics.com

Table 1: Examples of 1,2,3-Triazole Derivatives as Corrosion Inhibitors

| Triazole Derivative | Metal Protected | Corrosive Medium | Inhibition Efficiency |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | High |

| 1,4-Disubstituted-1,2,3-triazoles | Carbon Steel | Acidic Medium | >90% |

| 3,4'-Bi-1,2,4-triazole (bTA) | Copper | Neutral Aqueous NaCl | High |

This table is illustrative of the general class of triazole inhibitors and does not imply direct research on this compound.

Supramolecular Chemistry

A notable example that sheds light on the supramolecular behavior of this class of compounds is the detailed study of 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine. Research on this derivative has provided valuable insights into its crystal structure and the intermolecular forces that dictate its self-assembly.

Hydrogen Bonding and Crystal Packing

X-ray diffraction studies of 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates have revealed the critical role of hydrogen bonding in the formation of its crystal lattice. mdpi.com The primary structural motif is formed through classic N-H···N and C-H···N hydrogen bonds. mdpi.com These interactions are comparable in strength to the stacking interactions also observed in the crystal structure. mdpi.com

In the solid state, molecules of this derivative organize into columnar structures. The interactions within these columns are significantly stronger than the interactions between adjacent columns. mdpi.com The inclusion of solvent molecules, such as tetrahydrofuran (B95107) (THF) and pyridine, into the crystal lattice can influence the packing, leading to a more isotropic arrangement. mdpi.com

Table 2: Interaction Energies in the Crystal Structure of a this compound Derivative

| Interaction Type | Energy Range (kcal/mol) |

| Interactions within the primary structural motif (column) | Strong (specific values not provided in abstract) |

| Interactions between neighboring columns (with THF) | -4.24 to -9.22 |

| Interactions between neighboring columns (with pyridine) | -6.10 to -9.33 |

Data derived from the study of 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates. mdpi.com

The amine group and the nitrogen atoms of the triazole ring are key participants in these hydrogen bonding networks. The ability to form these specific and directional interactions is fundamental to the design of more complex supramolecular architectures. Understanding these interactions is crucial for the rational design of new materials with desired properties, such as novel crystalline materials or functional molecular assemblies.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

While established methods for the synthesis of 1,2,3-triazoles exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a critical area of research. mdpi.comraco.cat Future efforts will likely focus on the development of novel methodologies that offer improved yields, reduced reaction times, and the use of environmentally benign catalysts and solvents. nih.gov

Key areas of interest include:

Catalyst Innovation: The exploration of new and improved catalysts, including those based on earth-abundant metals or even metal-free systems, is a promising avenue. mdpi.com For instance, the use of ionic liquid-supported Cu(II) catalysts has shown potential for the synthesis of 1,4-disubstituted-1,2,3-triazoles. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction control, scalability, and efficiency. mdpi.comnih.gov Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times for the formation of 1,2,3-triazole cores. mdpi.com

Regioselective Synthesis: Gaining precise control over the regioselectivity of the cycloaddition reaction to selectively produce 1,4- or 1,5-disubstituted triazoles is a persistent challenge that will continue to be a focus of synthetic innovation. acs.org

Advanced Computational Modeling for Structure-Function Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and potential applications of molecules. bohrium.comirjweb.comacs.org For 1-Phenyl-1H-1,2,3-triazol-5-amine, advanced computational modeling will play a crucial role in elucidating structure-function relationships and guiding the design of new derivatives with tailored properties.

Future computational studies are expected to focus on:

Predicting Reactivity: DFT calculations can be used to determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential maps. irjweb.comacs.org This information helps in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic modifications. irjweb.com

Understanding Intermolecular Interactions: Modeling techniques can provide insights into how this compound and its derivatives interact with other molecules, including biological targets or materials surfaces. bohrium.com This is particularly important for applications in medicinal chemistry and materials science.

Simulating Spectroscopic Properties: Computational methods can be employed to simulate various spectroscopic data, such as NMR and IR spectra, which can aid in the characterization and structural confirmation of newly synthesized compounds. acs.org

Exploring Tautomeric and Conformational Landscapes: For molecules like 1,2,4-triazoles, which can exist as different tautomers, computational studies can help in determining the relative stabilities of these forms and how they might influence the molecule's properties and reactivity. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

The unique chemical structure of the 1,2,3-triazole ring, with its three nitrogen atoms, offers a rich playground for exploring new chemical transformations and reactivity patterns. acs.org While the triazole ring is generally considered stable, it can participate in a variety of reactions, leading to the formation of diverse and complex molecular architectures.

Future research in this area will likely involve:

Functionalization of the Triazole Ring: Developing methods for the direct functionalization of the C-H bonds of the triazole ring is an ongoing challenge. dntb.gov.ua Success in this area would provide a more direct route to a wider range of substituted triazole derivatives.

Ring-Opening and Rearrangement Reactions: Under certain conditions, the triazole ring can undergo opening and rearrangement to form other heterocyclic systems. mdpi.comnih.gov For instance, acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles can lead to the formation of functionalized 1H-imidazoles. nih.gov Exploring these transformations can lead to novel synthetic pathways for other important classes of compounds.

Derivatization of the Amino Group: The amino group at the 5-position of this compound is a key functional handle for further derivatization. Future work will undoubtedly explore a wide range of reactions at this position to create libraries of new compounds with diverse properties. researchgate.net

"Click" and "Post-Click" Modifications: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary method for synthesizing 1,2,3-triazoles. acs.org Future research will continue to expand the scope of this reaction and explore "post-click" modifications to further diversify the resulting triazole structures. acs.org

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials

The versatile nature of the 1,2,3-triazole scaffold positions it as a valuable building block in a wide array of interdisciplinary fields. nih.govlifechemicals.com The ability to readily introduce various functional groups onto the this compound core makes it an attractive candidate for applications in chemical biology and the development of advanced materials.

Emerging trends in these areas include:

Chemical Biology: The triazole ring is often used as a bioisostere for the amide bond in peptidomimetics and other biologically active molecules. lifechemicals.com Future research will likely focus on incorporating this compound and its derivatives into probes for studying biological processes, as well as developing new therapeutic agents. nih.gov The unique electronic properties of the triazole ring can also be exploited in the design of sensors and imaging agents. rsc.org

Advanced Materials: The strong dipole moment and ability to participate in hydrogen bonding and π-stacking interactions make 1,2,3-triazoles valuable components in the construction of functional materials. nih.gov Future applications could include the development of:

Polymers and Dendrimers: Incorporating the triazole moiety into polymer backbones or as pendant groups can lead to materials with unique thermal, mechanical, and photophysical properties. lifechemicals.com

Corrosion Inhibitors: Triazole derivatives have shown promise as corrosion inhibitors for various metals. bohrium.com Further research could optimize their performance for specific applications.

Organic Electronics: The electronic properties of functionalized triazoles make them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-1H-1,2,3-triazol-5-amine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves cycloaddition reactions or functionalization of pre-existing triazole cores. For example, this compound derivatives can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using phenylacetylene and azide precursors under inert conditions . Microwave-assisted synthesis has been shown to enhance reaction efficiency by reducing time and improving yields compared to conventional heating . Optimization includes adjusting base strength (e.g., sodium hydroxide vs. potassium carbonate) and solvent polarity to stabilize intermediates.

Q. How can spectroscopic techniques (NMR, IR, LC/MS) be employed to confirm the structure and purity of this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm for the phenyl group) and amine protons (δ 5.0–6.0 ppm, broad). The triazole ring protons appear as distinct singlets .

- IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .

- LC/MS : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., 173.21 g/mol for C10H11N3) .

Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?

Crystallization challenges include polymorphism and solvent selection. Slow evaporation from ethanol or DMSO/water mixtures often yields single crystals. SHELX programs (e.g., SHELXL) are critical for refining X-ray diffraction data, particularly for resolving hydrogen bonding networks and tautomeric forms .

Advanced Research Questions

Q. How does tautomerism affect the structural and electronic properties of this compound, and what methods resolve ambiguities in tautomeric assignment?

this compound exhibits annular tautomerism, where the amine group can shift between positions 3 and 4. X-ray crystallography is definitive: planar geometry (dihedral angles <3°) and bond lengths (C-N: ~1.33–1.37 Å) distinguish tautomers . Computational methods (DFT) can predict stability, while NMR dynamics (VT-NMR) track tautomeric equilibria in solution .

Q. What strategies are effective in studying structure-activity relationships (SAR) for biological targets?

- Substitution Patterns : Compare analogs like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine to assess steric/electronic effects on receptor binding .

- Pharmacophore Modeling : Use triazole-amine motifs as hydrogen-bond donors/acceptors in docking studies (e.g., antimicrobial targets ).

- Biological Assays : Pair SAR with enzymatic inhibition assays (e.g., acetylcholinesterase for anti-Alzheimer studies ).

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., amine group nucleophilicity) .

- MD Simulations : Model solvation effects and transition states for substitution reactions (e.g., thiolation or halogenation) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond lengths, space groups)?

Cross-validate using multiple refinement tools (SHELXL vs. OLEX2) and check for overlooked symmetry elements . For example, hydrogen bonding networks in this compound may lead to pseudo-symmetry, requiring high-resolution data (<1.0 Å) .

Q. Why do some studies report conflicting biological activities for structurally similar analogs?

Variations in assay conditions (e.g., pH, solvent) or impurities (e.g., residual catalysts) can alter results. Rigorous purity validation (HPLC ≥95%) and controlled replicates are essential .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | CuI (5 mol%) | |

| Solvent | DMF/Water (3:1) | |

| Temperature | 80°C (microwave) | |

| Reaction Time | 30 minutes | |

| Yield | 72–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.